molecular formula C6H9NOS B2856743 3-Thia-6-azabicyclo[3.2.1]octan-7-one CAS No. 156596-84-8

3-Thia-6-azabicyclo[3.2.1]octan-7-one

Cat. No.: B2856743
CAS No.: 156596-84-8
M. Wt: 143.2
InChI Key: VIIZZEPHCBJSSC-UHFFFAOYSA-N
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Description

3-Thia-6-azabicyclo[3.2.1]octan-7-one is a heterocyclic compound characterized by a bicyclic structure containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thia-6-azabicyclo[3.2.1]octan-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with an azabicyclo[3.2.1]octane derivative, followed by oxidation to form the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-Thia-6-azabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

3-Thia-6-azabicyclo[3.2.1]octan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thia-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thia-6-azabicyclo[3.2.1]octan-7-one is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

3-thia-6-azabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c8-6-4-1-5(7-6)3-9-2-4/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIZZEPHCBJSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC1NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156596-84-8
Record name 3-thia-6-azabicyclo[3.2.1]octan-7-one
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